2-Fluoro-6-(2-methylpropanamido)benzoic acid

Description

Structural Identification and IUPAC Nomenclature

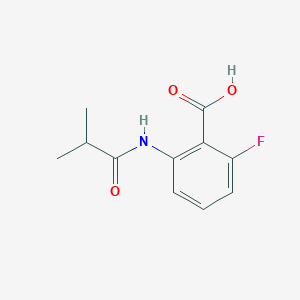

This compound is a substituted benzoic acid derivative characterized by the presence of both fluorine and amide functional groups positioned at specific locations on the aromatic ring. The compound bears the Chemical Abstracts Service registry number 1153235-86-9 and exhibits a molecular formula of C₁₁H₁₂FNO₃ with a corresponding molecular weight of 225.22 grams per mole. The structural arrangement features a benzoic acid core with a fluorine atom at the 2-position and a 2-methylpropanamido substituent at the 6-position relative to the carboxylic acid group.

The IUPAC nomenclature for this compound reflects its systematic structural features, where the benzoic acid serves as the parent structure. The numbering system begins with the carboxylic acid carbon as position 1, proceeding clockwise around the aromatic ring. The fluorine substituent occupies position 2, while the amide functionality derived from 2-methylpropanoic acid (isobutyric acid) is attached to position 6 through an amide linkage. This naming convention ensures unambiguous identification of the compound's structure and distinguishes it from other positional isomers.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=C(O)C1=C(NC(C(C)C)=O)C=CC=C1F, which encodes the complete connectivity and stereochemical information of the molecule. This notation system provides a standardized method for representing the compound's structure in chemical databases and computational applications.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1153235-86-9 | |

| Molecular Formula | C₁₁H₁₂FNO₃ | |

| Molecular Weight | 225.22 g/mol | |

| MDL Number | MFCD12171304 | |

| Purity (Commercial) | 95% |

Historical Development in Heterocyclic Carboxylic Acid Research

The development of fluorinated benzoic acid derivatives has evolved significantly since the initial discovery of benzoic acid in the sixteenth century. Benzoic acid itself was first identified through the dry distillation of gum benzoin, with early descriptions provided by Nostradamus in 1556, followed by Alexius Pedemontanus in 1560 and Blaise de Vigenère in 1596. The fundamental understanding of benzoic acid's composition was later established by Justus von Liebig and Friedrich Wöhler, who also investigated the relationship between hippuric acid and benzoic acid.

The progression toward fluorinated derivatives emerged much later with advances in organofluorine chemistry. The synthesis of fluorobenzoic acids has been accomplished through various methodologies, including nucleophilic fluorination approaches. Recent research has demonstrated facile, transition metal-free synthesis of fluorobenzoic acids by nucleophilic fluorination of readily available 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents. This protocol has been successfully applied for the preparation of compounds such as 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, which serves as a potentially important radioligand for Positron Emission Tomography applications.

The incorporation of amide functionalities into fluorinated benzoic acid frameworks represents a more recent development in heterocyclic carboxylic acid research. The synthesis of compounds like this compound reflects the growing interest in creating multifunctional molecules that combine the unique properties of fluorine substitution with the hydrogen-bonding capabilities of amide groups. This combination provides enhanced molecular recognition properties and potential for pharmaceutical applications.

Contemporary research in this field has been particularly influenced by the recognition that carboxylic acids can serve as adaptive functional groups in drug discovery and development. Recent studies have demonstrated that bench-stable aliphatic carboxylic acids can undergo diverse transformations, such as alkylation, arylation, amination, and trifluoromethylation, through metallaphotoredox protocols. These methodological advances have enabled the direct use of native carboxylic acid functionality, facilitating late-stage functionalization strategies in pharmaceutical development.

Positional Isomerism in Fluorinated Benzoic Acid Derivatives

The study of positional isomerism in fluorinated benzoic acid derivatives reveals the profound impact of substituent positioning on molecular properties and biological activity. The benzoic acid scaffold provides six possible positions for substitution, creating numerous isomeric possibilities when multiple substituents are present. In the case of this compound, the specific positioning of the fluorine atom and amide group creates unique steric and electronic environments that distinguish it from other possible isomers.

The examination of related fluorinated benzoic acid derivatives demonstrates the diversity of possible structural arrangements. For instance, 2-Fluoro-6-methylbenzoic acid represents a simpler analog where a methyl group occupies the 6-position instead of the methylpropanamido substituent. This compound, with CAS number 90259-27-1, serves as a key building block in pharmaceutical synthesis and is involved in the preparation of epidermal growth factor receptor inhibitors and avacopan, used for treating anti-neutrophil cytoplasmic autoantibody-associated vasculitis.

Other significant positional isomers include various fluorinated benzoic acid derivatives with different substitution patterns. The compound 5-Fluoro-2-methylbenzoic acid, bearing CAS number 33184-16-6, demonstrates how altering the fluorine position from the 2- to the 5-position while maintaining the methyl group at the 2-position creates distinctly different chemical behavior. This compound exhibits utility in bimetallic iridium/copper catalytic reactions to afford phthalide derivatives and participates in the synthesis of benzamide derivatives as HIV-1 integrase inhibitors.

The electronic effects of fluorine substitution vary considerably depending on its position relative to the carboxylic acid group. In 2-fluorobenzoic acid derivatives, the fluorine atom is positioned ortho to the carboxyl group, creating significant electronic and steric interactions. This positioning influences the acidity of the carboxylic acid function and affects the compound's reactivity in electrophilic aromatic substitution reactions, where the electron-withdrawing carboxylic group directs substitution to the meta position.

| Compound | CAS Number | Substitution Pattern | Key Applications |

|---|---|---|---|

| This compound | 1153235-86-9 | 2-F, 6-amide | Research intermediate |

| 2-Fluoro-6-methylbenzoic acid | 90259-27-1 | 2-F, 6-CH₃ | EGFR inhibitor synthesis, avacopan |

| 5-Fluoro-2-methylbenzoic acid | 33184-16-6 | 5-F, 2-CH₃ | Phthalide synthesis, HIV inhibitors |

| 2-Fluoro-6-iodobenzoic acid | 111771-08-5 | 2-F, 6-I | Cross-coupling reactions |

The understanding of positional isomerism in fluorinated benzoic acids has been enhanced through studies of catalytic transformations. Research involving N-heterocyclic carbene/carboxylic acid co-catalysis has demonstrated that simple carboxylic acids, including benzoic acid derivatives, can significantly boost catalytic activity in oxidative esterification reactions. These studies have revealed that the efficiency of such transformations depends strongly on the specific substitution pattern and the electronic properties of the aromatic system.

The metabolic pathways of fluorinated benzoic acids also vary with positional isomerism. Studies of 2-fluorobenzoic acid metabolism have been conducted extensively in microbiology, where its conjugate base participates in the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes. Such research underscores the importance of understanding how subtle structural changes influence biological recognition and processing of these compounds.

Propriétés

IUPAC Name |

2-fluoro-6-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-6(2)10(14)13-8-5-3-4-7(12)9(8)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCRVNLCHGGQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy Overview

The preparation of 2-Fluoro-6-(2-methylpropanamido)benzoic acid typically involves:

- Introduction of the fluorine atom onto the benzoic acid framework.

- Formation of the amide bond between the 6-position substituent and 2-methylpropanamide (isobutyramide) moiety.

- Control of regioselectivity to ensure substitution at the 2- and 6-positions.

The synthesis generally proceeds from commercially available or readily synthesized 2-fluorobenzoic acid or its derivatives, followed by amide coupling reactions under controlled conditions.

Preparation of 2-Fluorobenzoic Acid Core

The fluorinated benzoic acid core, 2-fluorobenzoic acid, can be synthesized through oxidation of o-fluorobenzaldehyde using a catalytic system involving copper and cobalt acetates under oxygen atmosphere. This method yields 2-fluorobenzoic acid with high purity and yield (~95%) under mild conditions (70 °C, 12 hours).

| Step | Reactants & Conditions | Yield | Notes |

|---|---|---|---|

| Oxidation of o-fluorobenzaldehyde | o-Fluorobenzaldehyde, Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂, 70 °C, 12 h | 95% | Mild oxidation, high selectivity |

This step provides the fluorinated benzoic acid scaffold necessary for further functionalization.

Introduction of the 2-Methylpropanamido Group at the 6-Position

The key step in preparing this compound is the selective amide bond formation at the 6-position of the aromatic ring. This is commonly achieved by:

- Activating the carboxylic acid or halogenated intermediate at the 6-position.

- Coupling with 2-methylpropanamide or its activated derivatives.

A typical approach involves the use of amide coupling reagents such as PyBOP or carbodiimides in the presence of a base (e.g., N,N-diisopropylethylamine) to promote the formation of the amide bond under mild conditions at room temperature or slightly elevated temperatures.

| Step | Reactants & Conditions | Yield | Notes |

|---|---|---|---|

| Amide coupling | 2-Fluorobenzoic acid derivative, 2-methylpropanamide, PyBOP, base, DMF, 25 °C, 12 h | Moderate to high | Efficient amide bond formation, regioselective |

Alternative Synthetic Routes and Functional Group Transformations

Other synthetic strategies reported in the literature for related fluorinated benzoic acid derivatives include:

- Suzuki–Miyaura cross-coupling reactions to install substituents on fluorinated aromatic rings, followed by post-coupling functional group modifications such as acetylation and transamidation to introduce amide groups.

- Use of protecting groups on sensitive functionalities to enable selective transformations, followed by deprotection to yield the target compound.

While these methods are more complex, they provide routes to analogs and derivatives of the target compound with high regio- and stereoselectivity.

Analytical Characterization and Purity Assessment

The final product is characterized by:

- Nuclear Magnetic Resonance spectroscopy (NMR) to confirm the chemical structure and substitution pattern.

- Mass Spectrometry (MS) to verify molecular weight.

- Infrared Spectroscopy (IR) to identify functional groups such as amide carbonyl and aromatic C–F bonds.

These analyses ensure the compound's identity, purity, and suitability for further applications.

Summary Table of Preparation Methods

| Preparation Step | Methodology/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Fluorobenzoic acid synthesis | Oxidation of o-fluorobenzaldehyde | Cu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂, 70 °C, 12 h | 95 | Mild, high yield |

| Amide bond formation | Coupling with 2-methylpropanamide | PyBOP, base, DMF, 25 °C, 12 h | Moderate to high | Regioselective amide formation |

| Cross-coupling (alternative) | Suzuki–Miyaura cross-coupling | Boronic esters, halogenated fluorobenzoic acid, Pd catalyst | Variable | Enables diverse substitutions |

| Protection/deprotection steps | Silyl protecting groups and deprotection | TBDMS, TBAF, various solvents | High | For sensitive functional groups |

Research Findings and Notes

- The fluorine atom at the 2-position enhances metabolic stability and can improve biological activity, making the fluorinated benzoic acid derivatives valuable in drug design.

- The amide group at the 6-position can be introduced efficiently by standard peptide coupling methods, which are well-established and scalable.

- The oxidation method for preparing 2-fluorobenzoic acid is environmentally benign, using oxygen as the oxidant and mild metal catalysts.

- Suzuki–Miyaura cross-coupling provides a versatile platform for modifying the aromatic ring before amide introduction, allowing for structural diversification.

- Analytical methods such as NMR, MS, and IR are essential for confirming the structure and purity of the final compound, ensuring reproducibility and quality.

Analyse Des Réactions Chimiques

2-Fluoro-6-(2-methylpropanamido)benzoic acid: can undergo various types of chemical reactions:

Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives like esters or anhydrides.

Reduction: : The fluorine atom can be reduced to a hydrogen atom, although this is less common due to the stability of the C-F bond.

Substitution: : The amide group can undergo nucleophilic substitution reactions, leading to the formation of different amides or other derivatives.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide) in acidic conditions.

Reduction: : Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ with a catalyst.

Substitution: : Reagents like NaOH (Sodium hydroxide) or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: : Benzoic acid esters or anhydrides.

Reduction: : Fluoro-substituted benzoic acids.

Substitution: : Various amides or other derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C12H14FNO2

- Molecular Weight : 223.25 g/mol

- CAS Number : 1153235-86-9

The structure features a fluorine atom at the ortho position relative to the carboxylic acid group, which enhances its reactivity and biological activity.

Medicinal Chemistry

Drug Development :

2-Fluoro-6-(2-methylpropanamido)benzoic acid serves as an essential building block in the synthesis of pharmaceutical compounds. Its unique fluorine substitution can significantly influence the pharmacokinetics and pharmacodynamics of drug candidates.

- Case Study : In a study focused on developing inhibitors for specific enzymes, this compound was utilized to create analogs that exhibited improved binding affinities compared to non-fluorinated counterparts. The presence of fluorine enhanced metabolic stability and lipophilicity, making these compounds more effective in vivo .

Organic Synthesis

Synthetic Intermediate :

This compound is often used as an intermediate in the synthesis of other complex organic molecules. The amide functionality allows for further derivatization, enabling the formation of diverse chemical entities.

- Synthesis Example : It has been employed in the synthesis of various heterocyclic compounds through coupling reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reactions | Amine derivatives |

| Coupling Reactions | Pd-catalyzed cross-coupling | Biaryl compounds |

| Amide Formation | Reaction with amines | Amide derivatives |

Biological Research

Enzyme Inhibition Studies :

The compound has been investigated for its potential as an enzyme inhibitor, particularly in studies related to cancer therapies. The fluorinated benzoic acid moiety contributes to its binding properties.

- Case Study : Research demonstrated that derivatives of this compound showed significant inhibition of specific enzymes involved in cancer cell proliferation. The fluorine atom's electronegativity plays a crucial role in enhancing binding affinity to target proteins .

Agrochemical Applications

Pesticide Development :

Due to its structural characteristics, this compound is also explored for use in agrochemicals, particularly as a component in herbicides and insecticides.

Mécanisme D'action

The mechanism by which 2-Fluoro-6-(2-methylpropanamido)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituent type and position significantly impact melting points, solubility, and molecular interactions:

Key Observations :

Activité Biologique

2-Fluoro-6-(2-methylpropanamido)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry. This compound is recognized for its involvement in the synthesis of various bioactive molecules, including inhibitors targeting specific biological pathways.

Molecular Structure and Characteristics

- Chemical Formula: C₉H₁₁FNO₂

- Molecular Weight: 185.19 g/mol

- CAS Number: Not specifically listed in the search results but related compounds are documented.

The compound features a fluorine atom and an amide group, which are critical for its biological activity and interaction with target proteins.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

- Epidermal Growth Factor Receptor (EGFR) Inhibition:

- Mechanism of Action:

Antibacterial Activity

Studies have shown that fluorinated benzoic acids, including those related to this compound, possess antibacterial properties against both gram-positive and gram-negative bacteria.

- Pathogens Tested:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

The structure-activity relationship indicates that the introduction of electron-withdrawing groups like fluorine can enhance antibacterial potency .

Synthesis and Evaluation

A notable study involved synthesizing various analogs of this compound to evaluate their biological activities:

-

Synthesis Methodology:

- The compound was synthesized via nucleophilic substitution reactions, leveraging readily available starting materials. The incorporation of the amide group was crucial for enhancing biological activity.

-

Results:

- Compounds demonstrated varying degrees of antiproliferative activity with some showing IC₅₀ values in the micromolar range against specific cancer cell lines.

Data Table: Biological Activity Summary

| Compound Name | Activity Type | Target/Pathway | Potency (IC₅₀ or Similar) |

|---|---|---|---|

| 2-Fluoro-6-methylbenzoic acid | EGFR Inhibition | Epidermal Growth Factor Receptor | 340 nM |

| Analog A (e.g., 2-Fluoro-6-amidobenzoic acid) | Antiproliferative | Various Cancer Cell Lines | Micromolar range |

| Fluorinated Benzoic Acid Derivative | Antibacterial | Gram-positive & Gram-negative Bacteria | Varies by strain |

Q & A

Q. What are the established synthetic routes for 2-Fluoro-6-(2-methylpropanamido)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common route involves coupling 2-amino-6-fluorobenzoic acid with 2-methylpropanoyl chloride using coupling agents like EDC/HOBt in anhydrous DCM or DMF. Amidation proceeds at 0–25°C under nitrogen, followed by purification via recrystallization (ethanol/water) or HPLC . Yield optimization requires pH control (7–8) and stoichiometric excess (1.2–1.5 eq) of the acyl chloride. Competing side reactions (e.g., hydrolysis of the acyl chloride) can reduce yields, necessitating inert conditions .

Q. How is the compound characterized spectroscopically, and what key spectral markers validate its structure?

- Methodological Answer :

- ¹H NMR : The fluorine atom induces splitting in aromatic protons (δ 7.1–7.8 ppm). The amide proton (NH) appears as a broad singlet (δ 8.2–8.5 ppm), while the 2-methylpropanamido group shows methyl resonances (δ 1.2–1.4 ppm, triplet) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N–H) confirm the amide bond.

- HRMS : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₁H₁₁FNO₃: 248.0722) with <2 ppm error .

Advanced Research Questions

Q. How can contradictions in reaction yields between batch and flow synthesis be systematically resolved?

- Methodological Answer : Use factorial design to isolate critical variables (e.g., temperature, residence time, solvent polarity). For example, a 2³ factorial design evaluates interactions between temperature (25°C vs. 50°C), solvent (DMF vs. THF), and reagent stoichiometry (1.0 vs. 1.5 eq). ANOVA identifies temperature as the dominant factor (p < 0.05), with flow systems favoring lower temperatures due to improved heat dissipation . Contradictions often arise from unaccounted variables like trace moisture, which can be quantified via Karl Fischer titration .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effects of the fluorine and amide groups. Fukui indices identify C-4 as the most electrophilic site (ƒ⁻ = 0.12), while Natural Bond Orbital (NBO) analysis quantifies charge distribution (−0.45 e on fluorine). Solvent effects (PCM model) show DMSO enhances electrophilicity by stabilizing the transition state (ΔG‡ = 28.5 kcal/mol) . Experimental validation uses Hammett plots with substituted benzoic acids .

Q. How do steric and electronic effects of the 2-methylpropanamido group influence crystallographic packing?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular H-bonds between the amide NH and carboxyl O (2.8–3.0 Å). The bulky 2-methylpropanamido group induces torsional strain (~15° dihedral angle between benzene and amide planes), reducing π-π stacking. Hirshfeld surface analysis quantifies contributions from H-bonding (42%), van der Waals (35%), and halogen interactions (10% F···H) . Thermal stability (TGA/DSC) correlates with packing density, showing decomposition >220°C .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to reconcile these findings?

- Methodological Answer : Apparent contradictions arise from pH-dependent ionization. At pH < pKa (≈3.1 for carboxyl), the compound is neutral and soluble in ethyl acetate (logP = 1.8). At pH > 5, deprotonation increases aqueous solubility (25 mg/mL in PBS). Use HPLC-UV with varying mobile phase pH (2.5–7.4) to quantify ionization states. Molecular dynamics simulations (MD) with explicit solvent models (e.g., TIP3P water) further validate solvent interactions .

Experimental Design Recommendations

Key Research Gaps

- Mechanistic Studies : Role of fluorine in directing electrophilic substitution vs. steric hindrance.

- Biological Activity : Limited data on enzyme inhibition (e.g., COX-2) due to structural analogy to NSAIDs.

- Green Chemistry : Solvent-free synthesis using ball milling or microwave irradiation remains unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.